2-Tridecanone

説明

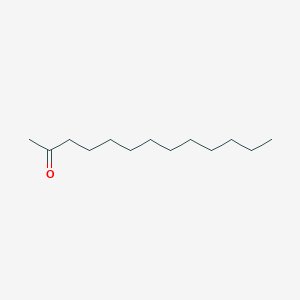

Tridecan-2-one is a methyl ketone that is tridecane in which the methylene hydrogens at position 2 are replaced by an oxo group. It has a role as a plant metabolite and a flavouring agent. It derives from a hydride of a tridecane.

This compound has been reported in Francisella tularensis, Pilocarpus microphyllus, and other organisms with data available.

特性

IUPAC Name |

tridecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIFVRUOHKNECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022070 | |

| Record name | 2-Tridecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-tridecanone is a white crystalline solid. (NTP, 1992), White solid; [CAMEO] Light yellow crystalline solid; [Aldrich MSDS], Solid, white to waxy mass or crystalline leaves with a milky, herbaceous, slightly spicy odour | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Tridecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Tridecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/58/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

505 °F at 760 mmHg (NTP, 1992), 134.00 °C. @ 10.00 mm Hg | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

225 °F (NTP, 1992) | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), soluble in alcohol, propylene glycol and oils; insoluble in water | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/58/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8217 at 86 °F (NTP, 1992) - Less dense than water; will float, 0.817-0.823 | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/58/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 188.2 °F ; 20 mmHg at 298.0 °F (NTP, 1992) | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

593-08-8 | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tridecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-TRIDECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Tridecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tridecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TRIDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q35VHX26K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Tridecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86.1 °F (NTP, 1992), 29 °C | |

| Record name | 2-TRIDECANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Tridecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence of 2-Tridecanone in Wild Tomatoes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecanone is a naturally occurring methyl ketone found in the foliage of various plant species. It is particularly abundant in certain wild tomato species, where it functions as a potent allelochemical, providing significant defense against a wide range of herbivorous insects.[1][2] The wild tomato species Solanum habrochaites (formerly Lycopersicon hirsutum f. glabratum) is a notable producer of this compound, accumulating it in specialized glandular trichomes on its leaves and stems.[3][4] In contrast, cultivated tomato varieties (Solanum lycopersicum) produce only trace amounts of this compound, rendering them more susceptible to pests.[2][5] This guide provides an in-depth overview of the natural occurrence, biosynthesis, and quantification of this compound in wild tomatoes, serving as a technical resource for professionals in research and drug development.

Natural Occurrence and Production in Glandular Trichomes

The primary sites of this compound synthesis and storage in wild tomatoes are the glandular trichomes, which are specialized hair-like structures on the plant's epidermis.[4][6] Specifically, type IV and type VI glandular trichomes are responsible for producing high levels of methyl ketones, including this compound and the related 2-undecanone.[1][7] These trichomes consist of glandular cells that synthesize the compounds and store them in a subcuticular cavity.[6] The high concentration of these toxic metabolites in the trichomes forms a chemical barrier that deters or kills feeding insects.[8][9]

Quantitative Data of this compound

The concentration of this compound varies significantly between wild and cultivated tomato species. Wild accessions, particularly S. habrochaites, contain levels that are orders of magnitude higher than those found in commercial varieties. A summary of reported concentrations is presented below.

| Species / Accession | Tissue / Measurement | This compound Concentration | Reference |

| Solanum habrochaites PI134417 | Leaf Surface | 1,459.7 µg/g | [10] |

| Solanum habrochaites PI134417 | Leaflets (% Fresh Weight) | 0.15% - 0.35% (1500 - 3500 µg/g) | [11] |

| Solanum habrochaites subsp. glabratum | Leaf Fresh Weight (Total Methyl Ketones) | Up to 8,000 µg/g | [4] |

| Lycopersicon hirsutum f. glabratum | Single Type VI Gland | 146 ng | [12] |

| Lycopersicon esculentum (Cultivated) | Leaflets (% Fresh Weight) | < 0.001% (< 10 µg/g) | [11] |

| Lycopersicon esculentum (Cultivated) | Comparison to Wild Type | 72 times less than L. hirsutum f. glabratum | [2] |

| Lycopersicon esculentum cv. 'Moneymaker' | Middle-leaf Trichome Tip | 0.33 ng | [9] |

| Lycopersicon esculentum cv. 'Moneymaker' | Main-stem Trichome Tip | 1.26 ng | [9] |

Biosynthesis Pathway and Genetic Basis

The biosynthesis of this compound in wild tomatoes is derived from the fatty acid synthesis pathway within the plastids.[5][13] The process is primarily controlled by two key enzymes, Methylketone Synthase 1 (ShMKS1) and Methylketone Synthase 2 (ShMKS2), which were identified in S. habrochaites.[3][4]

-

ShMKS2 Action : The pathway begins with 3-ketoacyl-ACPs, which are intermediates in fatty acid synthesis. ShMKS2 functions as a thioesterase, hydrolyzing the thioester bond of 3-ketomyristoyl-ACP to release the free 3-ketomyristic acid.[3][5]

-

ShMKS1 Action : The liberated 3-ketoacid is then acted upon by ShMKS1, which is a decarboxylase. ShMKS1 catalyzes the removal of the carboxyl group from 3-ketomyristic acid, resulting in the final product, this compound.[3][5]

Genetic studies have shown that high-level production of this compound is a complex, polygenic trait, with evidence suggesting the involvement of at least three recessive genes.[11][12] The expression of both ShMKS1 and ShMKS2 is necessary for significant methyl ketone accumulation.[4]

Experimental Protocols

The extraction and quantification of this compound from tomato leaf tissue are critical for research and analysis. The standard workflow involves solvent extraction followed by chromatographic analysis.

Extraction of this compound

This protocol outlines a general method for the solvent extraction of methyl ketones from tomato foliage.

-

Sample Preparation : Harvest fresh young leaves from the tomato plant. Record the fresh weight (typically 0.5-1.0 g). If necessary, flash-freeze the tissue in liquid nitrogen and grind to a fine powder to ensure efficient extraction.

-

Solvent Addition : Place the tissue in a glass vial and add a suitable organic solvent. Dichloromethane is commonly used for extracting methyl ketones.[14][15] Use a volume sufficient to fully submerge the tissue (e.g., 5-10 mL).

-

Internal Standard : Add a known amount of an internal standard (e.g., tetradecane or another non-native methyl ketone) to the solvent to correct for variations in extraction efficiency and injection volume during analysis.

-

Extraction : Agitate the mixture on a shaker at room temperature for a specified period (e.g., 1-2 hours) to allow the solvent to extract the surface and internal metabolites.

-

Filtration and Concentration : Filter the extract to remove plant debris. The resulting solvent can be concentrated under a gentle stream of nitrogen gas to a smaller, known volume (e.g., 1 mL) to increase the analyte concentration.

-

Storage : Store the final extract in a sealed GC vial at -20°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred analytical technique for separating and quantifying volatile compounds like this compound.[10][16]

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer is required. A non-polar capillary column (e.g., DB-5ms) is typically used for separation.

-

Injection : Inject a small volume (e.g., 1 µL) of the extract into the heated GC inlet, which volatilizes the sample.

-

Chromatographic Separation : The components are separated based on their boiling points and interaction with the column's stationary phase. A typical temperature program might be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometry : As compounds elute from the column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification : this compound is identified by comparing its retention time and mass spectrum to that of a pure analytical standard.

-

Quantification : The amount of this compound is calculated by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve created with known concentrations of the this compound standard.

Logical Relationship for High-Level Production

The production of high levels of this compound is not a simple trait but depends on the presence and interaction of multiple genetic loci, highlighting a complex regulatory system.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic functions of wild tomato methylketone synthases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Functions of Wild Tomato Methylketone Synthases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Genetic and physiological requirements for high-level sesquiterpene-production in tomato glandular trichomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Accumulation and turnover of this compound in Tetranychus urticae and its consequences for resistance of wild and cultivated tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chinbullbotany.com [chinbullbotany.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Genetic and physiological requirements for high-level sesquiterpene-production in tomato glandular trichomes [frontiersin.org]

- 14. scielo.br [scielo.br]

- 15. scielo.br [scielo.br]

- 16. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Tridecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecanone, also known as methyl undecyl ketone, is a naturally occurring saturated methyl ketone with the chemical formula C₁₃H₂₆O.[1][2][3] It is a white crystalline solid at room temperature with a characteristic fatty, waxy, and sometimes described as milky or nutty odor.[4] This compound is found in various natural sources, including the wild tomato Lycopersicon hirsutum f. glabratum, where it acts as a natural insecticide.[5][6] It is also present in cheese, butter, coconut, and cooked meat.[7] Its versatile properties make it a valuable compound in the flavor and fragrance industry, as well as a subject of interest in agricultural and biological research.[8]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological activities and applications.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and for understanding its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 593-08-8 | [1] |

| Molecular Formula | C₁₃H₂₆O | [1] |

| Molecular Weight | 198.34 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Odor | Fatty, waxy, milky, coconut, nutty, herbal, earthy | [4] |

| Melting Point | 28 - 31 °C (82.4 - 87.8 °F) | [4] |

| Boiling Point | 263 °C (505.4 °F) at 760 mmHg | [1] |

| 134 °C (273.2 °F) at 10 mmHg | [4] | |

| Density | 0.822 g/cm³ at 25 °C (77 °F) | [4] |

| Refractive Index | 1.435 at 20 °C (68 °F) | [4] |

| Vapor Pressure | 0.016 mmHg at 25 °C (77 °F) | [4] |

| Flash Point | 107.22 °C (225 °F) | [4] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Spectral data available. | [9] |

| ¹³C NMR | Spectral data available. | [5] |

| Infrared (IR) | Spectral data available. | [10] |

| Mass Spectrometry (MS) | Major peaks at m/z 43, 58, 59, 71. | [2] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).[8]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[8]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the sample.[1]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is connected to a condenser.[11]

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.[11]

-

Observation: The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[11]

Determination of Density

Density is the mass of a substance per unit volume. For a solid like this compound, the density can be determined using the displacement method.

Methodology: Displacement Method

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[7]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water). The initial volume of the liquid is recorded. The weighed sample of this compound is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the this compound sample.[7]

-

Calculation: The density is calculated by dividing the mass of the sample by its volume.[7]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[12]

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[12]

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[12]

-

Quantification: The concentration of this compound in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[12]

Biological Activity and Applications

This compound exhibits a range of biological activities and has several applications, primarily stemming from its natural role as a defense compound in plants.

Insecticidal and Repellent Activity

This compound is a well-documented natural insecticide and insect repellent.[5][6] It is particularly effective against certain lepidopteran larvae and aphids.[5] Its mode of action is believed to involve stomach action and repellency.[13]

Plant Growth Modulation

Recent studies have shown that this compound can act as a plant growth modulator. It has been observed to stimulate root development in certain plants, suggesting a potential role in agriculture as a biostimulant.[14] It appears to influence phytohormone pathways and the antioxidant system in plants.[14]

Flavor and Fragrance

Due to its characteristic odor and flavor profile, this compound is used as a flavoring agent in foods and as a fragrance ingredient in cosmetics and perfumes.[8]

Visualizations

The following diagrams illustrate key aspects of this compound's properties and applications.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. This compound | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. This compound(593-08-8) 13C NMR spectrum [chemicalbook.com]

- 6. This compound: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. This compound(593-08-8) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(593-08-8) IR Spectrum [chemicalbook.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. benchchem.com [benchchem.com]

- 13. This compound [sitem.herts.ac.uk]

- 14. The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca sativa [mdpi.com]

Toxicological Profile of 2-Tridecanone: A Technical Guide

Executive Summary: This document provides a comprehensive overview of the toxicological data available for 2-Tridecanone (CAS No. 593-08-8), a saturated aliphatic ketone used as a fragrance ingredient and flavoring agent. The safety assessment of this compound relies significantly on data from a read-across analog, 2-heptanone (CAS No. 110-43-0), due to structural similarities and expected comparable metabolic pathways. The existing information supports the safe use of this compound in its current applications. Key toxicological endpoints evaluated include genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and environmental safety, with no significant concerns identified at current exposure levels.[1][2][3]

Quantitative Toxicological Data

The toxicological evaluation of this compound often utilizes a read-across approach from its structural analog, 2-heptanone. The following tables summarize the available quantitative data and safety assessments.

Table 1: Systemic Toxicity and Genotoxicity Summary

| Endpoint | Species/Test System | Method | Result | Read-Across Analog | Reference |

|---|---|---|---|---|---|

| Repeated Dose Toxicity | Rat | Oral (Gavage) | NOAEL: 100 mg/kg/day | 2-Heptanone | [1][2] |

| Reproductive Toxicity | Rat | Oral (Gavage) | NOAEL: 100 mg/kg/day | 2-Heptanone | [1][2] |

| Genotoxicity | S. typhimurium | Ames Test | Non-mutagenic | 2-Heptanone | [1][2][3] |

| Margin of Exposure (MOE) | Human | - | >100 for systemic effects | - |[1][2][3] |

Table 2: Local Toxicity and Environmental Assessment

| Endpoint | Method/Model | Result | Reference |

|---|---|---|---|

| Skin Sensitization | Read-across data | No safety concerns at current use levels | [1][3] |

| Photoirritation/Photoallergenicity | Ultraviolet/Visible (UV/Vis) Spectra Analysis | Not expected to be photoirritating/photoallergenic | [1][2][3] |

| Local Respiratory Toxicity | Threshold of Toxicological Concern (TTC) for a Cramer Class II material | Exposure (<0.47 mg/day) is below the TTC | [1][2] |

| Environmental Fate | IFRA Environmental Standards | Not Persistent, Bioaccumulative, and Toxic (PBT) | [1][2] |

| Environmental Risk | Predicted Environmental Concentration/Predicted No Effect Concentration (PEC/PNEC) | Risk quotients are <1 |[1][2] |

Detailed Toxicological Endpoints

Repeated Dose and Reproductive Toxicity

Data from the read-across analog 2-heptanone provide the basis for the safety assessment of this compound for repeated dose and reproductive toxicity.[1][2] These studies establish a No-Observed-Adverse-Effect Level (NOAEL) that is used to calculate a Margin of Exposure (MOE) for human exposure. The calculated MOE is greater than 100, indicating a low risk for systemic toxicity from current uses.[1][2][3]

Genotoxicity

Skin Sensitization and Irritation

Based on data from 2-heptanone, this compound is not considered a skin sensitizer under the current declared levels of use.[1][2][3] While not classified as a skin irritant based on animal models, good hygiene practices are recommended to minimize exposure to abraded or irritated skin.[4]

Photoirritation and Photoallergenicity

Evaluation based on the ultraviolet/visible (UV/Vis) absorption spectrum of this compound indicates a low potential for photoirritation or photoallergenicity, as it lacks significant absorbance in the relevant UVA/UVB range.[1][2][3]

Local Respiratory Toxicity

The potential for local respiratory toxicity was evaluated using the Threshold of Toxicological Concern (TTC) approach. As a Cramer Class II material, the exposure to this compound is below the established TTC of 0.47 mg/day, indicating a low risk of respiratory toxicity.[1][2]

Metabolism

In microorganisms such as Pseudomonas multivorans and Pseudomonas aeruginosa, this compound undergoes oxidative degradation. A key step in this pathway is the subterminal oxidation of the methyl ketone to form undecyl acetate, which is then further metabolized to provide carbon and energy for the organism.[5]

Caption: Bacterial degradation pathway of this compound.

Experimental Protocols

Detailed experimental data for this compound itself is limited in the public domain. However, the cited safety assessments rely on standard toxicological testing methodologies, typically following OECD (Organisation for Economic Co-operation and Development) guidelines.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test chemical is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix from rat liver). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient medium.

-

Methodology:

-

Strains: Typically includes TA98, TA100, TA1535, and TA1537 to detect various types of mutations.

-

Metabolic Activation: Tests are run in parallel with and without an S9 fraction to mimic mammalian metabolism.

-

Exposure: The test chemical is mixed with the bacterial culture and molten top agar. This mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow) is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.[6][7]

-

Caption: General workflow for an Ames bacterial reverse mutation assay.

Subchronic Oral Toxicity Study (Read-Across)

This type of study evaluates the effects of repeated exposure to a substance over a period of time (e.g., 90 days).

-

Principle: To determine the NOAEL, laboratory animals (typically rats) are administered the test substance daily for a subchronic duration. A range of doses is used to identify a dose-response relationship and a level at which no adverse effects are observed.

-

Methodology:

-

Animals: Wistar or Sprague-Dawley rats are commonly used, with equal numbers of males and females.

-

Administration: The test article (e.g., 2-heptanone) is administered orally via gavage daily for 90 days.

-

Dose Groups: Typically includes a control group (vehicle only) and at least three dose levels (low, mid, high).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

-

Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

-

Endpoint: The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects is determined as the NOAEL.[8][9]

-

Caption: Logical workflow for safety assessment using read-across data.

References

- 1. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 593-08-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of this compound by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integration of In Vivo Genotoxicity and Short-term Carcinogenicity Assays Using F344 gpt Delta Transgenic Rats: In Vivo Mutagenicity of 2,4-Diaminotoluene and 2,6-Diaminotoluene Structural Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. subchronic toxicity studies: Topics by Science.gov [science.gov]

- 9. criver.com [criver.com]

An In-Depth Technical Guide to 2-Tridecanone (CAS 593-08-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Tridecanone (CAS 593-08-8), a naturally occurring methyl ketone with significant insecticidal and repellent activities. This document consolidates key data on its physicochemical characteristics, details experimental protocols for its synthesis and biological evaluation, and elucidates a known signaling pathway involved in its detoxification in insects. The information is presented to support further research and development in the fields of pest management and chemical ecology.

Chemical Information and Properties

This compound, also known as methyl undecyl ketone, is a saturated methyl ketone with the chemical formula C₁₃H₂₆O. It is found naturally in the wild tomato species Lycopersicon hirsutum f. glabratum, where it acts as a potent insecticide. It is also utilized in the flavor and fragrance industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 593-08-8 | |

| Molecular Formula | C₁₃H₂₆O | |

| Molecular Weight | 198.34 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 28-31 °C | |

| Boiling Point | 263 °C (at 760 mmHg) | |

| Density | 0.822 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), limited solubility in water. | [2] |

| Vapor Pressure | 0.003 mmHg at 20°C | |

| Flash Point | 107 °C |

Chemical Structure

Figure 1: Chemical structure of this compound.

Synthesis and Purification

A common and effective method for the synthesis of this compound and other methyl ketones is the acetoacetic ester synthesis.

Experimental Protocol: Acetoacetic Ester Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

1-Bromoundecane

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl acetoacetate dropwise with stirring. The reaction mixture is then heated to reflux for a short period to ensure complete formation of the sodium salt of the enolate.

-

Alkylation: To the cooled enolate solution, add 1-bromoundecane dropwise through the dropping funnel. The mixture is then refluxed until the reaction is complete (typically monitored by TLC).

-

Saponification and Decarboxylation: After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide and heated to reflux to saponify the ester. Subsequently, the solution is acidified with hydrochloric acid and heated, which induces decarboxylation to yield the crude this compound.

-

Work-up and Purification: The cooled reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol. Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Activity and Experimental Protocols

This compound exhibits significant insecticidal and repellent properties against a variety of insect species.

Insecticidal Activity against Heliothis zea

This compound is toxic to the larvae of the corn earworm, Heliothis zea. The toxicity is often evaluated using a diet-overlay bioassay.

Table 2: Toxicity of this compound to Heliothis zea Larvae

| Bioassay Type | Endpoint | Value | Reference |

| Diet-overlay | LC₅₀ | Varies with larval instar and exposure time | [3] |

Experimental Protocol: Diet-Overlay Bioassay for Heliothis zea

Materials:

-

Artificial insect diet

-

Multi-well bioassay trays

-

This compound stock solution in a suitable solvent (e.g., acetone)

-

Heliothis zea larvae (e.g., third instar)

Procedure:

-

Diet Preparation: Prepare the artificial diet according to a standard protocol and dispense a known volume into each well of the bioassay trays.

-

Treatment Application: Prepare serial dilutions of the this compound stock solution. Apply a small, precise volume of each dilution evenly onto the surface of the diet in the wells. A control group should be treated with the solvent alone. Allow the solvent to evaporate completely.

-

Larval Infestation: Place one Heliothis zea larva into each well.

-

Incubation: Seal the trays and incubate under controlled conditions (e.g., 25-27°C, 16:8 h light:dark photoperiod).

-

Data Collection: Assess larval mortality at predetermined time points (e.g., 24, 48, 72, and 96 hours). Larvae that are unable to move when prodded are considered dead.

-

Data Analysis: Calculate the lethal concentration (LC₅₀) values using probit analysis.

Repellent Activity against Ticks

This compound has demonstrated repellent effects against various tick species, including Amblyomma americanum (lone star tick).

Table 3: Repellency of this compound against Amblyomma americanum

| Concentration | Repellency (%) | Time Post-Application (hours) | Reference |

| 0.25 mg/cm² (on cheesecloth) | 85 | 6 | [4] |

Experimental Protocol: Two-Choice Repellency Bioassay

Materials:

-

Petri dishes or similar arenas

-

Filter paper or cheesecloth

-

This compound solution in a suitable solvent (e.g., ethanol)

-

Adult ticks (Amblyomma americanum)

Procedure:

-

Arena Preparation: Cut filter paper or cheesecloth to fit the bottom of the Petri dish. Treat one half of the substrate with the this compound solution and the other half with the solvent control. Allow the solvent to evaporate.

-

Tick Introduction: Place a single adult tick in the center of the arena.

-

Observation: Record the amount of time the tick spends on the treated versus the untreated side over a defined period. The position of the tick can be recorded at regular intervals.

-

Data Analysis: Calculate the percent repellency based on the distribution of the ticks or the time spent in each zone.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound as an insecticide is an area of ongoing research. However, studies on the detoxification of this compound in insects have shed light on a key signaling pathway involved in the insect's response to this xenobiotic.

In the cotton bollworm, Helicoverpa armigera, exposure to this compound induces a detoxification response regulated by a signaling pathway involving the transcription factors HaNrf2 and HaAhR.

HaNrf2 and HaAhR Signaling Pathway in Response to this compound

Upon exposure to this compound, a signaling cascade is initiated that leads to the activation of the transcription factors HaNrf2 (Nuclear factor erythroid 2-related factor 2) and HaAhR (Aryl hydrocarbon receptor). These transcription factors then bind to specific response elements in the promoter regions of various detoxification genes, leading to their upregulation. This includes genes encoding for cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs). The increased expression of these enzymes enhances the metabolism and detoxification of this compound, thereby conferring tolerance to the insect.

Figure 2: Signaling pathway for this compound detoxification in H. armigera.

Experimental Workflow: RNAi Knockdown to Study Gene Function

To confirm the role of genes like HaNrf2 and HaAhR in this compound tolerance, RNA interference (RNAi) can be employed to silence their expression.

Conclusion

This compound is a natural compound with demonstrated efficacy as an insecticide and repellent. This guide provides foundational knowledge and experimental frameworks for researchers interested in its synthesis, biological activity, and mechanism of action. Further investigation into its specific molecular targets and the development of optimized formulations will be crucial for its potential application in integrated pest management strategies. The elucidation of the HaNrf2 and HaAhR signaling pathway in its detoxification provides a valuable starting point for understanding insect resistance mechanisms and for the development of synergists to enhance its efficacy.

References

The Repellent Mechanism of 2-Tridecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecanone, a naturally occurring methyl ketone found in the glandular trichomes of wild tomato species such as Solanum habrochaites (formerly Lycopersicon hirsutum f. glabratum), serves as a potent defense mechanism against various arthropod pests.[1][2][3][4] Its insecticidal and repellent properties have garnered significant interest for its potential as a bio-based alternative to synthetic pesticides. This technical guide provides an in-depth exploration of the known and hypothesized mechanisms underlying the insect repellent action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core concepts.

Core Mechanism of Action: An Olfactory-Mediated Response

The primary mechanism by which this compound repels insects is believed to be through the olfactory system. While direct binding studies of this compound to specific insect olfactory receptors are not extensively documented in publicly available literature, the existing body of research on insect olfaction allows for the formulation of a well-supported hypothetical pathway. This process begins with the detection of airborne this compound molecules by the insect's antennae.

Proposed Signaling Pathway

The perception of this compound is thought to initiate a signaling cascade within the olfactory sensory neurons (OSNs) located in the insect's antennal sensilla. This cascade ultimately leads to a behavioral response of avoidance.

The proposed mechanism involves the following steps:

-

Binding to Odorant-Binding Proteins (OBPs): Volatile this compound molecules enter the sensillar lymph through pores in the sensilla. Here, they are thought to be bound by Odorant-Binding Proteins (OBPs), which are small, soluble proteins that transport hydrophobic odorants to the olfactory receptors.[5][6]

-

Activation of Olfactory Receptors (ORs): The OBP-2-tridecanone complex delivers the ligand to a specific Olfactory Receptor (OR) located on the dendritic membrane of an OSN. Insect ORs are typically heterodimers, consisting of a variable, odorant-specific subunit and a conserved co-receptor known as Orco.[7][8]

-

Ion Channel Gating and Signal Transduction: The binding of this compound to the OR complex is hypothesized to induce a conformational change, leading to the opening of an associated ion channel. This results in an influx of cations into the OSN, causing membrane depolarization.

-

Action Potential and Neural Processing: If the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon of the OSN to the antennal lobe of the insect's brain. The specific pattern of glomerular activation in the antennal lobe is then processed, leading to the perception of this compound as a repellent cue and subsequent avoidance behavior.

Quantitative Data on Repellency

The repellent efficacy of this compound has been quantified in several studies against various arthropods. The following tables summarize key findings.

| Target Species | Assay Type | Concentration / Dosage | Repellency (%) | Duration (hours) | Citation |

| Amblyomma americanum (Lone Star Tick) | Filter Paper Assay | 0.63 mg/cm² | 87 | 12 | [1] |

| Dermacentor variabilis (American Dog Tick) | Filter Paper Assay | 0.63 mg/cm² | 72 | 15 | [1] |

| Amblyomma americanum (Lone Star Tick) | Cheesecloth Assay | 0.25 mg/cm² | 85 | 6 | [1] |

Table 1: Repellency of this compound against Tick Species.

| Compound | Target Species | Assay Type | Concentration / Dosage | Repellency (%) | Duration (hours) | Citation |

| This compound | Amblyomma americanum | Filter Paper Assay | 0.63 mg/cm² | 87 | 12 | [1] |

| 2-Undecanone | Amblyomma americanum | Filter Paper Assay | Not specified | 74 | 2 | [1] |

| This compound | Dermacentor variabilis | Filter Paper Assay | 0.63 mg/cm² | 72 | 15 | [1] |

| 2-Undecanone | Dermacentor variabilis | Filter Paper Assay | Not specified | 75 | 2 | [1] |

Table 2: Comparative Repellency of this compound and 2-Undecanone.

Experimental Protocols

The evaluation of insect repellents relies on standardized behavioral and electrophysiological assays. The following are detailed methodologies for two key experiments.

Y-Tube Olfactometer Assay

This behavioral assay is used to assess the preference or aversion of an insect to a specific volatile compound.

Methodology:

-

Apparatus: A Y-shaped glass or plastic tube is used. Each of the two upper arms is connected to an odor source, and the single lower arm serves as the insect release point.[9]

-

Airflow: A controlled and purified airflow is passed through each arm of the olfactometer. The air is typically humidified to prevent desiccation of the insect.[10][11]

-

Odor Sources: One arm is connected to a chamber containing a filter paper treated with a specific concentration of this compound dissolved in a solvent (e.g., ethanol). The other arm is connected to a control chamber containing a filter paper treated only with the solvent.

-

Insect Introduction: A single insect is introduced at the base of the Y-tube.

-

Observation: The insect is allowed a set amount of time to move up the tube and choose one of the arms. The first choice and the time spent in each arm are recorded.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed statistically to determine if there is a significant preference or aversion.

Single Sensillum Recording (SSR)

This electrophysiological technique allows for the direct measurement of the response of individual OSNs to an odorant.

Methodology:

-

Insect Preparation: The insect is immobilized, often in a pipette tip or using wax, with one antenna exposed and stabilized.

-

Electrode Placement: A reference electrode is inserted into a non-olfactory part of the insect's body (e.g., the eye or abdomen). A recording electrode, a sharp tungsten or glass microelectrode, is carefully inserted into a single olfactory sensillum on the antenna.[3][12]

-

Odor Delivery: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna. A control puff of solvent-only air is also used.

-

Signal Recording: The electrical activity (action potentials or "spikes") of the OSN within the sensillum is amplified and recorded before, during, and after the odor stimulus.

-

Data Analysis: The change in the spike frequency in response to this compound compared to the control is quantified to determine the neuron's sensitivity and response profile to the compound.

Other Potential Mechanisms

While the primary repellent mechanism is olfactory, other modes of action may contribute to the overall protective effect of this compound.

-

Contact Irritancy: Direct contact with this compound on the insect's cuticle or gustatory organs may cause irritation, leading to avoidance behavior.

-

Neurotoxicity: At higher concentrations or upon prolonged exposure, this compound can be toxic to insects.[4] The precise neurotoxic mechanism is not fully elucidated but may involve disruption of neurotransmitter systems or ion channel function.

Conclusion and Future Directions

This compound is a promising natural insect repellent with a likely mechanism of action centered on the olfactory system. While the general principles of insect olfaction provide a strong framework for understanding its repellent effects, further research is needed to elucidate the specific molecular targets. Future studies employing techniques such as molecular docking, calcium imaging of olfactory neurons, and functional characterization of specific olfactory receptors expressed in heterologous systems will be crucial for pinpointing the precise ORs and OBPs that interact with this compound. A deeper understanding of these molecular interactions will facilitate the development of more effective and targeted bio-based insect repellents for use in agriculture and public health.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions of two odorant-binding proteins influence insect chemoreception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 5. The structure of Orco and its impact on our understanding of olfaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]

- 8. Evolutionarily conserved odorant-binding proteins participate in establishing tritrophic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbs.com [ijbs.com]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Heterologous investigation of metabotropic and ionotropic odorant receptors in ab3A neurons of Drosophila melanogaster [frontiersin.org]

A Technical Guide to the Role of 2-Tridecanone in Plant Defense Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth examination of 2-tridecanone, a naturally occurring methyl ketone, and its pivotal role as a chemical defense agent in plants. It covers its biosynthesis, mode of action, ecological significance, and the methodologies used for its study.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a wide array of herbivores and pathogens. Among these chemical agents are secondary metabolites, which are not essential for primary metabolic processes but are crucial for survival and interaction with the environment. This compound (C₁₃H₂₆O) is a volatile, non-alkaloid methyl ketone that exemplifies such a defense compound.[1] First isolated from the wild tomato species Solanum habrochaites (syn. Lycopersicon hirsutum f. glabratum), it has been identified as a potent insecticide and repellent.[2][3] This species of tomato produces levels of this compound that are significantly higher—up to 72 times more—than those found in cultivated tomato (Solanum lycopersicum), which contributes to its remarkable resistance to various insect pests.[2] This guide synthesizes the current knowledge on this compound, focusing on the biochemical and ecological aspects that make it a subject of interest for crop protection and natural product chemistry.

Localization and Production in Glandular Trichomes

The primary sites of this compound synthesis and storage in plants like S. habrochaites are specialized epidermal structures known as glandular trichomes.[4][5] Glandular trichomes are essentially microscopic, multicellular "chemical factories" on the plant surface.[6] Specifically, Type VI glandular trichomes, which consist of a four-celled secretory head on a short stalk, are responsible for producing and secreting high concentrations of this compound and other related methyl ketones like 2-undecanone.[4][5] These compounds are stored in a subcuticular space on the tip of the trichome and are released upon physical contact, for instance, when an insect walks across the leaf surface.[7] The density of these trichomes and the concentration of the methyl ketones they produce can be influenced by environmental factors such as day length and tend to increase as the plant ages, enhancing its defensive capabilities over time.[4]

Biosynthesis of this compound

The biosynthesis of methyl ketones in wild tomato is a two-step enzymatic process that occurs within the plastids of the glandular trichome secretory cells, leveraging intermediates from the de novo fatty acid synthesis pathway.[8][9]

-

Thioesterase Activity: The pathway begins with a 3-ketoacyl-acyl carrier protein (3-ketoacyl-ACP), a standard intermediate in fatty acid biosynthesis. An enzyme named Methylketone Synthase 2 (ShMKS2) , which possesses thioesterase activity, hydrolyzes the thioester bond of 3-ketomyristoyl-ACP (a 14-carbon intermediate) to release the ACP moiety, yielding a free 3-ketoacid (3-ketomyristic acid).[8][9]

-

Decarboxylase Activity: The liberated 3-ketoacid is then acted upon by a second enzyme, Methylketone Synthase 1 (ShMKS1) . ShMKS1 is a decarboxylase that removes the carboxyl group from the 3-ketoacid.[8][9] This decarboxylation of 3-ketomyristic acid results in the final product, this compound (a 13-carbon methyl ketone).[9]

While the genes for both enzymes are present in wild tomato, cultivated tomatoes have homologous genes but fail to accumulate significant levels of methylketones, suggesting differences in gene expression or enzyme function are responsible for the variation in this defensive trait.[8]

Mechanism of Action and Efficacy

This compound functions as a potent toxin and repellent against a broad spectrum of insect herbivores. Its primary mode of action is direct toxicity upon contact or ingestion.

Insecticidal Activity

Studies have demonstrated that this compound is lethal to several major agricultural pests. Lepidopteran larvae, including the tomato fruitworm (Helicoverpa zea), tobacco hornworm (Manduca sexta), and tomato pinworm (Tuta absoluta), exhibit high mortality rates when exposed to it.[2][4][10] The compound's efficacy is linked to its chemical structure; toxicity bioassays show a significant relationship between the carbon chain length of methyl ketones and their insecticidal activity, which is correlated with their lipophilicity and ability to penetrate lipid barriers.[11] It is also effective against aphids, such as Aphis gossypii.[12]

Repellent and Anti-feedant Properties

Beyond direct toxicity, this compound serves as a powerful repellent. Research has shown its effectiveness against ticks, including Amblyomma americanum and Dermacentor variabilis.[13] In some assays, its repellency was found to be more persistent than that of the related compound 2-undecanone, a commercially registered repellent.[13] This repellent action helps to deter pests from feeding and ovipositing on the plant, providing a first line of defense.

Antimicrobial and Allelochemical Effects

Recent evidence suggests the role of this compound extends beyond anti-herbivore defense. It has been shown to impact bacterial behavior by impairing biofilm formation and surface motility in both plant symbiotic and pathogenic bacteria.[14][15] For example, it can hamper alfalfa nodulation by Sinorhizobium meliloti and hinder the development of tomato bacterial speck disease caused by Pseudomonas syringae.[14] This indicates that this compound functions as a broad-spectrum allelochemical, capable of structuring the plant's surface microbiome and defending against microbial pathogens.

Quantitative Data on this compound Efficacy

The defensive capacity of this compound is best understood through quantitative analysis of its concentration in plant tissues and its biological activity against pests.

Table 1: Concentration and Accumulation of this compound

| Plant/Organism | Tissue/Location | Concentration / Amount | Reference |

|---|---|---|---|

| Lycopersicon hirsutum f. glabratum | Foliage | 72 times more abundant than in L. esculentum | [2] |

| Lycopersicon esculentum (cv. 'Moneymaker') | Middle-leaf trichome tip | 0.33 ng per tip | [7] |

| Lycopersicon esculentum (cv. 'Moneymaker') | Main-stem trichome tip | 1.26 ng per tip | [7] |

| Tetranychus urticae (Spider Mite) | Whole mite (on middle leaves) | 8-17 ng per mite |[7] |

Table 2: Toxicity of this compound Against Helicoverpa armigera

| Parameter | Value (mg/g) | Description | Reference |

|---|---|---|---|

| LC₃₀ | 2.572 mg/g | Lethal concentration that kills 30% of the population. | [12] |

| LC₅₀ | 5.549 mg/g | Lethal concentration that kills 50% of the population. | [12] |

| LC₉₀ | 36.337 mg/g | Lethal concentration that kills 90% of the population. |[12] |

Table 3: Repellency of this compound Against Ticks

| Tick Species | Assay Type | Concentration / Dose | Repellency (%) | Time Post-Application | Reference |

|---|---|---|---|---|---|

| Amblyomma americanum | Filter paper | 0.63 mg/cm² | 87% | 12 h | [13] |

| Dermacentor variabilis | Filter paper | 0.63 mg/cm² | 72% | 15 h | [13] |

| Amblyomma americanum | Cheesecloth | 0.25 mg/cm² | 85% | 6 h |[13] |

Insect Counter-Defense Mechanisms

The strong selective pressure exerted by plant defenses like this compound has driven the evolution of counter-mechanisms in adapted herbivores. The cotton bollworm, Helicoverpa armigera, a pest that can successfully feed on tomato plants, relies on symbiotic gut bacteria to overcome this chemical defense.[10][12] Studies have isolated bacteria, such as Corynebacterium sp. 2-TD, from the gut of H. armigera that are capable of degrading this compound.[10][12] Inoculation of H. armigera with these bacteria significantly increased the insect's survival rate when exposed to this compound, demonstrating a clear role for the microbiome in detoxifying plant allelochemicals.[10] This tritrophic interaction highlights the complex co-evolutionary arms race between plants, herbivores, and their associated microbes.[16]

Experimental Protocols

The study of this compound involves a combination of phytochemical analysis and biological assays. Below are generalized protocols for key experimental procedures.

Protocol: Extraction and Quantification from Plant Tissue

This protocol outlines the steps for analyzing this compound content from tomato leaves.

-

Sample Collection: Harvest fresh young leaves from the plant of interest. Record fresh weight and surface area.

-

Extraction:

-

Immediately immerse the leaves in a solvent such as hexane or dichloromethane for a short period (e.g., 30-60 seconds) to dissolve the compounds stored in the glandular trichomes without extracting significant amounts of internal lipids.

-

Alternatively, for whole-leaf extraction, homogenize the tissue in a suitable solvent.

-

Include an internal standard (e.g., n-dodecane) for accurate quantification.

-

-

Concentration: Reduce the solvent volume under a gentle stream of nitrogen gas to concentrate the extract.

-

Analysis:

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5). Program the oven with a temperature gradient suitable for separating volatile compounds (e.g., initial temp 50°C, ramp to 250°C).

-

MS Conditions: Operate in electron ionization (EI) mode.

-

-

Quantification: Identify the this compound peak based on its retention time and mass spectrum (characteristic m/z fragments at 58 and 43).[17] Quantify the amount by comparing its peak area to that of the internal standard and a standard calibration curve.

Protocol: Insect Toxicity Bioassay

This protocol describes a method to assess the toxicity of this compound to lepidopteran larvae.

-

Preparation of Treatment: Dissolve pure this compound in a volatile solvent like acetone to create a serial dilution of known concentrations.

-

Application: Apply a precise volume (e.g., 100 µL) of each dilution to a filter paper disc placed in a petri dish. Allow the solvent to evaporate completely, leaving a uniform coating of the compound. A control group should be treated with solvent only.

-

Insect Introduction: Place one larva (e.g., third-instar H. zea) into each petri dish.

-

Incubation: Maintain the dishes under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Data Collection: Record mortality at regular intervals (e.g., 24, 48, 72 hours).

-

Analysis: Use the mortality data to calculate lethal concentration (LC) values, such as the LC₅₀, using probit analysis.

Conclusion and Future Perspectives